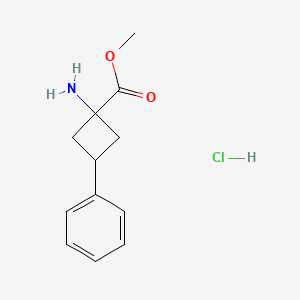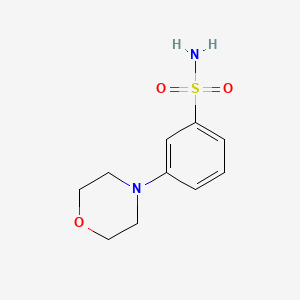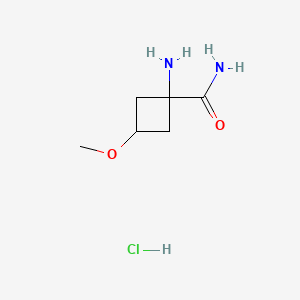
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride, Mixture of Diastereomers, is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.6326 . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a methoxy group, and a carboxamide group, along with a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride typically involves the cyclization of suitable precursors under specific reaction conditionsThe hydrochloride salt is then formed by treating the compound with hydrochloric acid .
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reaction. The purification process may involve recrystallization or chromatography to separate the desired product from impurities.
Analyse Chemischer Reaktionen
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carboxamide group into carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride has various scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound may have potential therapeutic applications due to its ability to interact with biological targets. Research is ongoing to explore its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carboxamide group can also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride can be compared with other similar compounds, such as:
1-amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride: This compound has a similar structure but lacks the carboxamide group.
α-amino ketones: These compounds have an amino group and a ketone group, making them structurally similar.
The uniqueness of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride lies in its combination of functional groups and its stereoisomeric forms, which can lead to diverse chemical and biological activities.
Eigenschaften
IUPAC Name |
1-amino-3-methoxycyclobutane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-4-2-6(8,3-4)5(7)9;/h4H,2-3,8H2,1H3,(H2,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFHOYHKDSREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
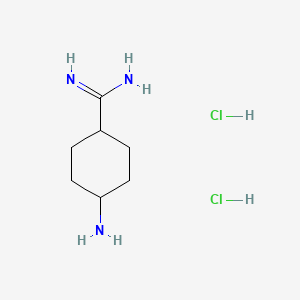
![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)
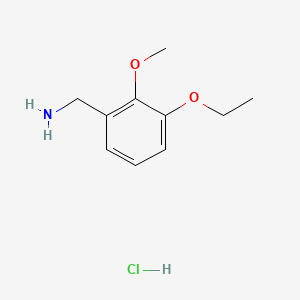
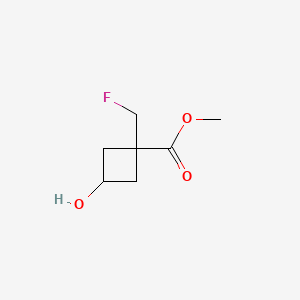
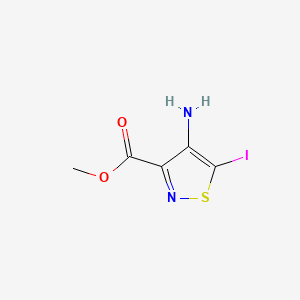
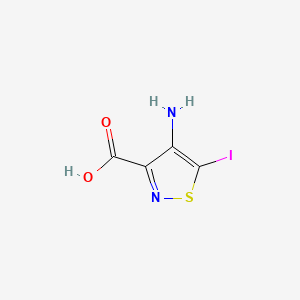
![1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B6608273.png)
![2-[3-(1H-imidazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6608277.png)
